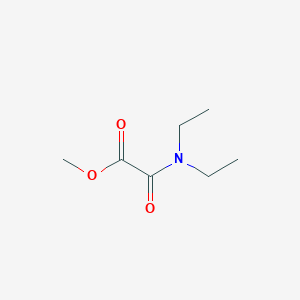
Methyl (diethylamino)(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (diethylamino)(oxo)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (diethylamino)(oxo)acetate can be synthesized through various methods. One common method involves the reaction of diethylamine with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diethylamine and methyl oxalate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: Diethylamine and methyl oxalate.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (diethylamino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simpler ester with similar properties but lacks the diethylamino group.
Ethyl acetate: Another ester commonly used as a solvent with a similar structure but different functional groups.
Methyl butyrate: An ester with a different alkyl group, used in flavoring and perfumes.
Uniqueness
Methyl (diethylamino)(oxo)acetate is unique due to the presence of the diethylamino group, which imparts different chemical reactivity and potential biological activity compared to simpler esters. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
110193-56-1 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl 2-(diethylamino)-2-oxoacetate |
InChI |
InChI=1S/C7H13NO3/c1-4-8(5-2)6(9)7(10)11-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
LLETVLBQWAVWAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


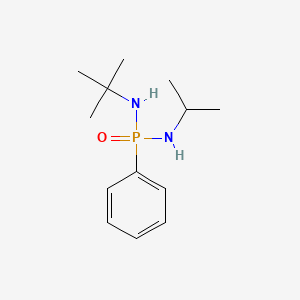
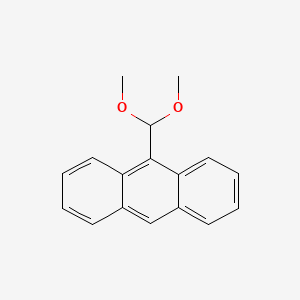
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
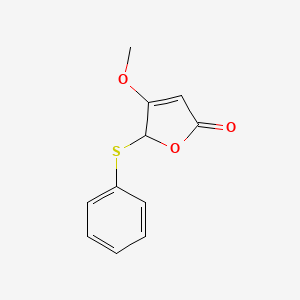
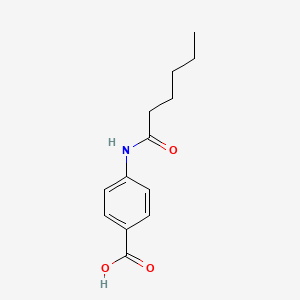
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

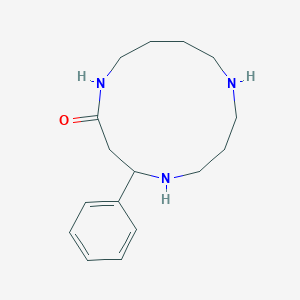
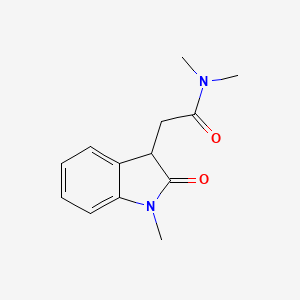
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
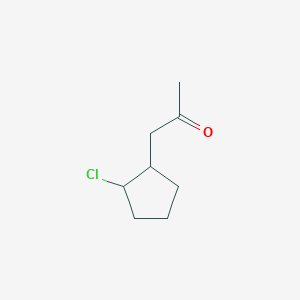
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
